molecular formula C9H8ClN3 B13297616 4-chloro-2-(1H-pyrazol-5-yl)aniline

4-chloro-2-(1H-pyrazol-5-yl)aniline

Cat. No.: B13297616
M. Wt: 193.63 g/mol
InChI Key: SFFHRYSDGAQNIA-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Medicinal Chemistry and Related Fields

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. tandfonline.comnih.gov This is due to its ability to engage in various biological interactions and its synthetic accessibility. researchgate.netglobalresearchonline.net

Key attributes of pyrazole scaffolds include:

Diverse Pharmacological Activities: Pyrazole derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic properties. researchgate.netglobalresearchonline.netglobalresearchonline.net

Presence in FDA-Approved Drugs: The pharmacological importance of the pyrazole moiety is underscored by its presence in several commercially successful drugs. nih.gov Examples include Celecoxib (B62257) (an anti-inflammatory drug), Rimonabant (an anti-obesity agent), and Sildenafil (used to treat erectile dysfunction). nih.gov

Structural Versatility: The pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. researchgate.net This versatility is crucial for developing targeted therapies with improved efficacy and reduced side effects. researchgate.net

Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other chemical groups, meaning it can replace another group within a molecule without significantly altering its biological activity. This strategy is employed to optimize drug-like properties.

The following table provides a snapshot of the diverse applications of pyrazole-containing compounds in medicine:

Drug NameTherapeutic Area
CelecoxibAnti-inflammatory nih.gov
RimonabantAnti-obesity nih.gov
SildenafilErectile Dysfunction nih.gov
CrizotinibAnticancer globalresearchonline.net
RuxolitinibAnticancer globalresearchonline.net

Role of Aniline (B41778) Moieties in Bioactive Compounds

The aniline moiety, a benzene (B151609) ring attached to an amino group, is another fundamental component in the design of bioactive compounds. cresset-group.comresearchgate.net Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile.

Key roles of aniline moieties include:

Pharmacological Activity: Aniline derivatives are integral to a wide range of pharmaceuticals, acting as antihistamines, tranquilizers, and antimicrobials. wikipedia.org For instance, 4-chloroaniline (B138754) is a precursor to the antiseptic chlorhexidine. wikipedia.org

Synthetic Utility: The amino group of aniline is a versatile functional group that can participate in numerous chemical reactions, enabling the synthesis of a diverse array of derivatives. researchgate.net

Modulation of Physicochemical Properties: The aniline moiety can influence a compound's solubility, lipophilicity, and metabolic stability. cresset-group.com However, it's worth noting that the metabolic instability of some anilines can be a concern in drug development. cresset-group.comnih.gov

Overview of Research Trajectories for 4-chloro-2-(1H-pyrazol-5-yl)aniline and Related Derivatives

Research involving 4-chloro-2-(1H-pyrazol-5-yl)aniline and its derivatives has primarily focused on its utility as a synthetic intermediate for creating novel compounds with potential therapeutic applications. The strategic combination of the pyrazole and aniline functionalities provides a platform for generating libraries of compounds for biological screening.

One notable area of investigation involves the synthesis of pyrazolo[3,4-b]quinolines, a class of fused heterocyclic compounds with potential biological activities. semanticscholar.org Additionally, derivatives of this compound have been explored as intermediates in the preparation of Smoothened (Smo) antagonists, which are relevant in Hedgehog signaling pathways implicated in certain cancers. pharmaffiliates.com

The synthesis of related structures, such as 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, has been achieved through methods like continuous-flow 1,3-dipolar cycloaddition, highlighting the ongoing development of efficient synthetic routes to access these valuable building blocks. nih.govgoogle.com The compound 5-chloro-2-(1H-pyrazol-5-yl)aniline is also recognized as a versatile building block in the development of new therapeutic agents, particularly in the design of anti-inflammatory and anti-cancer drugs. chemimpex.com

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-2-(1H-pyrazol-5-yl)aniline

InChI

InChI=1S/C9H8ClN3/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9/h1-5H,11H2,(H,12,13)

InChI Key

SFFHRYSDGAQNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NN2)N

Origin of Product

United States

Structural Characterization and Advanced Analysis of 4 Chloro 2 1h Pyrazol 5 Yl Aniline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the structural features of 4-chloro-2-(1H-pyrazol-5-yl)aniline. These techniques provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-(1H-pyrazol-5-yl)aniline, the amino protons (NH₂) appear as a signal at 3.72 ppm, while the proton on the pyrazole (B372694) ring (CH) is observed at 2.52 ppm. researchgate.net For similar aniline (B41778) derivatives, the protons on the aniline ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org For instance, in 4-chloroaniline (B138754), the aromatic protons are observed as doublets around 6.55 and 7.23 ppm. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(1H-pyrazol-5-yl)aniline shows a characteristic pyrazole N-H stretching vibration at 3431 cm⁻¹, NH₂ stretching at 3249 cm⁻¹, and pyrazole ring C-H stretching at 3100 cm⁻¹. researchgate.net The aromatic carbon-carbon stretching of the pyrazole ring is observed at 1418 cm⁻¹. researchgate.net For a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline N-H stretches are observed at 3328 cm⁻¹ and 3448 cm⁻¹, with aromatic ring vibrations appearing at 1626 cm⁻¹. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The exact mass of 4-chloro-2-(1H-pyrazol-5-yl)aniline is 193.04067 g/mol . shachemlin.com This technique can be used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 4-chloro-2-(1H-pyrazol-5-yl)aniline is not available in the provided results, analysis of related structures provides valuable insights.

Investigation of Intermolecular and Intramolecular Interactions

In the solid state, molecules of pyrazole-containing compounds often engage in various intermolecular interactions, such as hydrogen bonding and π-stacking. For instance, the crystal structure of 4-chloro-1H-pyrazole displays intermolecular N-H···N hydrogen bonding. researchgate.netnih.gov In the case of 4-Chloro-N-(pyrazin-2-yl)aniline, the amino N atom of one molecule forms a hydrogen bond with the 1-N atom of an adjacent pyrazinyl ring, resulting in the formation of an inversion dimer. researchgate.net In a nickel(II) complex containing a 4-chlorophenyl substituted pyrazole ligand, weak C-H(pz)⋯π(ph) intermolecular contacts are observed. nih.gov These types of interactions play a crucial role in determining the packing of molecules in the crystal lattice.

Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the N-H groups of the pyrazole and aniline moieties) and acceptors (the pyrazole and aniline nitrogen atoms) in 4-chloro-2-(1H-pyrazol-5-yl)aniline strongly suggests its participation in extensive hydrogen bonding networks. In the solid state, pyrazole derivatives are well-documented to self-assemble through intermolecular N-H···N hydrogen bonds, leading to the formation of various supramolecular structures such as dimers, trimers, tetramers, and infinite chains. fu-berlin.de The specific architecture adopted is often influenced by the nature and position of substituents on the pyrazole ring.

In the case of 4-chloro-2-(1H-pyrazol-5-yl)aniline, several hydrogen bonding motifs are conceivable. The pyrazole N-H group can form a hydrogen bond with the pyridine-like nitrogen atom of an adjacent pyrazole ring, a common feature in pyrazole crystal structures. Additionally, the amino group of the aniline moiety can act as a hydrogen bond donor to the pyrazole nitrogen or the chloro substituent of a neighboring molecule. Conversely, the amino nitrogen can also function as a hydrogen bond acceptor.

The strength and geometry of these hydrogen bonds can be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chloro group on the aniline ring and the electronic properties of the pyrazole ring will modulate the acidity and basicity of the N-H and nitrogen centers, respectively, thereby fine-tuning the hydrogen bond interactions.

Table 1: Potential Hydrogen Bonding Interactions in 4-chloro-2-(1H-pyrazol-5-yl)aniline

Donor GroupAcceptor GroupPotential Interaction
Pyrazole N-HPyrazole NIntermolecular N-H···N
Aniline N-HPyrazole NIntermolecular N-H···N
Aniline N-HChlorineIntermolecular N-H···Cl
Pyrazole N-HAniline NIntermolecular N-H···N
Pi-Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, pi-stacking interactions between the aromatic rings of 4-chloro-2-(1H-pyrazol-5-yl)aniline are expected to contribute significantly to its solid-state architecture. The compound possesses two aromatic systems: the chlorophenyl ring and the pyrazole ring. These rings can engage in pi-pi stacking, where the electron-rich pi systems of adjacent molecules align, typically in a parallel-displaced or T-shaped geometry, to maximize attractive electrostatic and dispersion forces. nih.gov

The presence of substituents on the aromatic rings can modulate these interactions. The chloro group, being electron-withdrawing, can influence the quadrupole moment of the aniline ring, which in turn affects the preferred stacking geometry. rsc.org In energetic N-nitramino/N-oxyl-functionalized pyrazoles, for example, unique face-to-face π-π stacking has been observed, highlighting the role of functional groups in directing the stacking arrangement. nih.gov

Other non-covalent interactions, such as C-H···π interactions, where a carbon-hydrogen bond interacts with the pi system of an aromatic ring, may also be present, further stabilizing the three-dimensional structure.

Table 2: Key Aromatic Systems and Potential Pi-Stacking Interactions

Aromatic System 1Aromatic System 2Potential Interaction Type
Chlorophenyl RingChlorophenyl RingParallel-displaced or T-shaped π-π stacking
Pyrazole RingPyrazole RingParallel-displaced or T-shaped π-π stacking
Chlorophenyl RingPyrazole RingParallel-displaced or T-shaped π-π stacking

Resolution of Tautomeric Forms in Related Structures

A key structural feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole like 4-chloro-2-(1H-pyrazol-5-yl)aniline, this results in two possible tautomers. The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the temperature. nih.govresearchgate.net

In solution, there is often a dynamic equilibrium between the tautomeric forms. NMR spectroscopy is a powerful tool for studying this phenomenon. For instance, studies on 3(5)-phenylpyrazoles using multinuclear NMR spectroscopy at low temperatures have allowed for the determination of the tautomeric equilibrium constants. fu-berlin.de It was found that these compounds exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de

The electronic properties of the substituents on the pyrazole ring play a crucial role in determining the predominant tautomer. Electron-donating groups tend to favor the tautomer where the pyrazole N-H group is adjacent to them, while electron-withdrawing groups favor the tautomer where the N-H group is further away. nih.gov In 4-chloro-2-(1H-pyrazol-5-yl)aniline, the aniline substituent's electronic effect will be a key determinant of the favored tautomeric form.

In the solid state, it is common for one tautomer to be exclusively present in the crystal lattice. X-ray crystallography is the definitive method for determining which tautomer is present in the solid state. For example, in the crystal structure of ethyl 5-methyl-1H-pyrazole-3-carboxylate, only the tautomer with the ester group at position 3 relative to the N-H group is observed. nih.gov

Table 3: Tautomeric Forms of 4-chloro-2-(1H-pyrazol-5-yl)aniline

TautomerDescription
Tautomer AThe pyrazole N-H is at position 1, adjacent to the carbon bearing the aniline substituent.
Tautomer BThe pyrazole N-H is at position 2, remote from the carbon bearing the aniline substituent.

Chemical Reactivity and Derivatization Strategies for 4 Chloro 2 1h Pyrazol 5 Yl Aniline

General Reaction Classes

The reactivity of 4-chloro-2-(1H-pyrazol-5-yl)aniline is dictated by the interplay of its constituent functional groups: the nucleophilic amino group, the halogenated aromatic ring, and the heterocyclic pyrazole (B372694) system. These sites can be selectively targeted through various reaction classes.

Nucleophilic Substitution Reactions

The aniline (B41778) moiety of 4-chloro-2-(1H-pyrazol-5-yl)aniline endows the molecule with nucleophilic character. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. A prime example of this reactivity is the condensation with aldehydes and ketones to form Schiff bases (imines). For instance, the reaction of a substituted chloroaniline with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in refluxing ethanol (B145695) yields the corresponding (E)-N-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivative. nih.gov This type of reaction highlights the ability of the amino group to act as a potent nucleophile.

Furthermore, the amino group can participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on activated aromatic or heteroaromatic rings. While the chlorine atom on the aniline ring of the title compound is generally unreactive towards typical SNAr, the amino group itself can displace halides from other activated systems, such as 2-chloropyrazine. researchgate.net The reactivity in such substitutions is influenced by factors like acid or base catalysis and the electronic nature of substituents on the quinoline (B57606) ring in related systems. researchgate.net

Conversely, the chlorine atom on the aniline ring can be substituted under forcing conditions or through metal-catalyzed processes, as discussed in the coupling reactions section. Standard SNAr mechanisms on unactivated aryl chlorides require strong electron-withdrawing groups ortho or para to the leaving group, a condition not met in the title compound, thus making such reactions challenging without catalysis. researchgate.net

Oxidation and Reduction Pathways

The pyrazole ring is known for its general resistance to both oxidation and reducing agents. nih.gov However, the aniline portion of the molecule is susceptible to oxidation. The oxidation of anilines can be complex, often leading to polymeric materials or a mixture of products, including colorful azo compounds, depending on the oxidant and reaction conditions. chemistrysteps.com

While direct oxidation of the pyrazole ring in 4-chloro-2-(1H-pyrazol-5-yl)aniline is not commonly reported, oxidative conditions can be employed in the synthesis of related pyrazole structures. For example, pyrazolines can be oxidized to the corresponding aromatic pyrazoles using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). semanticscholar.org

Specific, controlled oxidation or reduction pathways for 4-chloro-2-(1H-pyrazol-5-yl)aniline itself are not extensively documented in the literature, suggesting that derivatization typically focuses on the more predictable reactivity of the amino group and the C-Cl bond.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-chloro-2-(1H-pyrazol-5-yl)aniline is a suitable substrate for such transformations. The presence of the chlorine atom on the aniline ring allows it to serve as the aryl halide partner in these reactions.

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The chloro-substituent on the aniline ring can participate in Sonogashira couplings, typically requiring a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org Although aryl chlorides are less reactive than bromides or iodides, successful couplings have been reported, especially with activated substrates or specialized catalyst systems. wikipedia.orgresearchgate.net For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been shown to be sufficiently activated for Sonogashira-type cross-coupling reactions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org The C-Cl bond of 4-chloro-2-(1H-pyrazol-5-yl)aniline can be targeted to introduce a new amino substituent. This method is highly versatile, allowing for the coupling of a wide range of primary and secondary amines under relatively mild conditions, thus significantly expanding the synthetic utility beyond classical methods. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial in extending the scope of this reaction to include less reactive aryl chlorides. acs.org

Design and Synthesis of Novel Derivatives

The strategic functionalization of either the aniline or the pyrazole ring of 4-chloro-2-(1H-pyrazol-5-yl)aniline allows for the systematic exploration of chemical space and the generation of novel derivatives with tailored properties.

Modifications on the Aniline Ring

The amino group and the aromatic ring of the aniline moiety are primary sites for derivatization.

Acylation and Sulfonylation: The nucleophilic amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This transformation is not only a common derivatization but also a strategic step in multi-step syntheses. Converting the amino group to an amide moderates its powerful activating and ortho-, para-directing effect, which can prevent polysubstitution during subsequent electrophilic aromatic substitution reactions like halogenation. chemistrysteps.comlibretexts.org For example, 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile can be acylated with 2-chloroacetyl chloride to yield the corresponding acetamide. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. libretexts.org

Diazotization (Sandmeyer Reaction): The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Arenediazonium salts are highly versatile intermediates that can be substituted by a wide range of nucleophiles, including -OH, -CN, and halogens, in what is known as the Sandmeyer reaction. libretexts.org This provides a powerful route to introduce diverse functional groups at the position of the original amino group.

Schiff Base Formation: As mentioned previously, condensation with aldehydes or ketones provides imines (Schiff bases). This reaction is often reversible and provides a straightforward method for derivatization. nih.gov

The following table summarizes representative reactions modifying the aniline ring.

Table 1: Derivatization Reactions on the Aniline Moiety
Reaction Type Reagent(s) Product Type Reference(s)
Acylation Acetyl Chloride / Acetic Anhydride N-Aryl Amide libretexts.org
Acylation 2-Chloroacetyl chloride N-(Pyrazol-5-yl)acetamide nih.gov
Sulfonylation Benzenesulfonyl Chloride N-Aryl Sulfonamide libretexts.org
Schiff Base Formation Aldehyde / Ketone Imine nih.gov
Diazotization NaNO₂, HCl Arenediazonium Salt libretexts.org

Functionalization of the Pyrazole Ring

The pyrazole ring offers several positions for further functionalization, primarily the unsubstituted nitrogen (N1) and the C4 carbon.

N-Alkylation and N-Arylation: The NH proton of the pyrazole ring is acidic and can be removed by a base, allowing for subsequent alkylation or arylation to introduce substituents at the N1 position. This is a common strategy for modifying the properties of pyrazole-containing compounds. google.com

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle and can undergo electrophilic aromatic substitution. The most favorable position for substitution is typically the C4 position. Reactions such as halogenation (e.g., chlorination, bromination) and nitration can introduce functional groups at this site. For example, pyrazole itself can be electrochemically chlorinated to produce 4-chloropyrazole. researchgate.net

Cyclocondensation Reactions: The bifunctional nature of the parent compound can be exploited in cyclocondensation reactions. For instance, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and a CH-acidic component can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.gov While this often involves the amino group, the pyrazole ring forms the core of the new, larger ring system.

The following table outlines key functionalization strategies for the pyrazole ring.

Table 2: Derivatization Reactions on the Pyrazole Moiety
Reaction Type Position Reagent(s) Product Type Reference(s)
N-Alkylation N1 Alkyl Halide, Base N-Alkyl Pyrazole google.com
Electrophilic Chlorination C4 Cl₂ / Electrochemical 4-Chloro Pyrazole researchgate.net

Formation of Fused Heterocyclic Systems (e.g., pyrazolo[1,5-a]pyrimidines)

The chemical architecture of 4-chloro-2-(1H-pyrazol-5-yl)aniline, featuring a nucleophilic amino group on the pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. A prominent and well-established strategy involves its use in constructing pyrazolo[1,5-a]pyrimidines, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

The primary synthetic route to the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is the cyclocondensation reaction between a 3-amino-1H-pyrazole or 5-amino-1H-pyrazole derivative and a 1,3-biselectrophilic compound. mdpi.com In this context, 4-chloro-2-(1H-pyrazol-5-yl)aniline functions as the key 1,3-bisnucleophilic synthon. The reaction mechanism is initiated by the nucleophilic attack of the pyrazole's exocyclic amino group on one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where a nitrogen atom from the pyrazole ring attacks the second electrophilic center, leading to the formation of the six-membered pyrimidine (B1678525) ring. A final dehydration step yields the aromatic fused heterocyclic system. nih.gov

A diverse range of 1,3-dielectrophiles can be employed in this reaction, allowing for extensive functionalization of the resulting pyrazolo[1,5-a]pyrimidine core at positions 5, 6, and 7. mdpi.com Common reagents include β-diketones, β-ketoesters, β-enaminones, and malonate derivatives. mdpi.comnih.gov The choice of the 1,3-dicarbonyl compound directly influences the substitution pattern on the newly formed pyrimidine ring. For instance, the reaction with an asymmetrical β-dicarbonyl compound can lead to the formation of regioisomers, although high regioselectivity is often achieved. osi.lvresearchgate.net

Reaction conditions are typically tailored to facilitate the cyclocondensation process. The reaction can be promoted under acidic conditions, often using acetic acid, or with base catalysts. nih.gov In recent years, microwave-assisted synthesis has emerged as a highly efficient method, significantly reducing reaction times from hours to minutes and often improving product yields and purity compared to conventional heating. nih.gov

The reaction of 4-chloro-2-(1H-pyrazol-5-yl)aniline with various 1,3-dicarbonyl compounds provides a direct pathway to a library of substituted 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidines. The specific products formed are dependent on the structure of the 1,3-dicarbonyl reactant as illustrated in the table below.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

1,3-Dicarbonyl Reagent Resulting Pyrazolo[1,5-a]pyrimidine Product Structure Product Name
Acetylacetone (B45752) (Pentane-2,4-dione) Structure of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Ethyl Acetoacetate Structure of 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Diethyl Malonate Structure of 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
Benzoylacetone Structure of 2-(4-chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine 2-(4-chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

This synthetic versatility allows for the systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the exploration of structure-activity relationships for various applications. The robust and high-yielding nature of this cyclocondensation reaction underscores its importance in heterocyclic chemistry. nih.gov

Computational Chemistry Studies on 4 Chloro 2 1h Pyrazol 5 Yl Aniline and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For a molecule like 4-chloro-2-(1H-pyrazol-5-yl)aniline, these calculations can elucidate its preferred three-dimensional shape, how its electrons are distributed, and where chemical reactions are most likely to occur.

Density Functional Theory (DFT) and ab-initio methods are the cornerstones of modern computational chemistry for studying organic molecules. Ab-initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. globalresearchonline.net DFT, on the other hand, is a quantum mechanical method that maps the electron density of a system to determine its energy. globalresearchonline.net

A popular DFT functional for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both HF and DFT approaches. globalresearchonline.net These methods are typically paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost for molecules of this size. globalresearchonline.netnih.gov In a study on 4-chloro-2-bromoaniline, both HF and DFT (B3LYP) methods with a 6-311++G(d,p) basis set were used to calculate energies, optimized structures, and vibrational frequencies. globalresearchonline.net

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-chloro-2-(1H-pyrazol-5-yl)aniline, this involves calculating bond lengths, bond angles, and dihedral angles.

The molecule consists of a chlorophenyl ring and a pyrazole (B372694) ring linked by a C-C bond. The relative orientation of these two rings is a key conformational feature. For instance, in a related compound, (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline, the dihedral angle between the pyrazole ring and the 4-chlorophenyl ring was found to be 26.1(2)°. nih.gov For 4-chloro-2-(1H-pyrazol-5-yl)aniline, computational studies would explore the rotational barrier around the C-C bond connecting the aniline (B41778) and pyrazole moieties to identify the most stable conformers. DFT calculations on chloro- and azaindole-carbaldehyde dimers have shown that different conformers can have energy differences of approximately 3.5 to 5.3 kcal/mol, indicating that subtle structural changes can significantly impact stability. mdpi.com

Below is a hypothetical data table representing typical bond lengths and angles that might be obtained from a DFT/B3LYP geometry optimization.

ParameterBond/AngleCalculated Value (Exemplary)
Bond LengthC-Cl1.75 Å
C-N (aniline)1.40 Å
N-N (pyrazole)1.35 Å
C=C (pyrazole)1.39 Å
Bond AngleC-C-Cl119.5°
C-C-N (aniline)121.0°
N-N-C (pyrazole)108.0°
Dihedral AngleC(aniline)-C(aniline)-C(pyrazole)-N(pyrazole)~30-40°

Note: This table is illustrative and based on typical values for similar structures. Actual values would require a specific calculation for the target molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to understand chemical reactivity and electronic transitions. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.

For 4-chloro-2-(1H-pyrazol-5-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the amino group, which is a strong electron-donating group. The LUMO is likely distributed over the pyrazole ring and the electron-withdrawing chloro-substituted part of the aniline ring. The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

Computational studies on analogs like 4-chloro-2-(trifluoromethyl)aniline (B1214093) have shown that the calculated HOMO-LUMO energy gap can reveal the potential for charge transfer within the molecule, which is linked to its non-linear optical (NLO) properties. nih.gov

Molecular OrbitalPropertyCalculated Value (Exemplary)
HOMOEnergy-5.8 eV
LUMOEnergy-1.2 eV
HOMO-LUMO Gap Energy Difference (ΔE) 4.6 eV

Note: This table presents typical energy values for similar aromatic amines and pyrazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electron-rich and electron-poor regions of a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. This allows for the prediction of sites for electrophilic and nucleophilic attack. nih.gov

In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For 4-chloro-2-(1H-pyrazol-5-yl)aniline, the MEP map would likely show:

Negative Potential: Around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the aniline's amino group, indicating lone pair electron density and suitability for hydrogen bonding or coordination. researchgate.net The region around the chlorine atom would also exhibit negative potential.

Positive Potential: Around the hydrogen atoms of the amino group and the pyrazole N-H, making them potential hydrogen bond donors.

MEP analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. uni-muenchen.denih.gov

For 4-chloro-2-(1H-pyrazol-5-yl)aniline, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair of the aniline group into the aromatic ring's π* antibonding orbitals. Similarly, it would analyze interactions between the lone pairs on the pyrazole nitrogens and adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, with higher values indicating stronger interactions. For example, studies on imidazole (B134444) derivatives have shown significant stabilization energies from lone pair to π* interactions, which are crucial for molecular stability. acadpubl.eu A study on 4-chloropyrazoles utilized NBO charge calculations to explain the regioselectivity of chlorination reactions. researchgate.net

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol) (Exemplary)
LP (1) N (aniline)π* (C-C) of aniline ring45.5
LP (1) N (pyrazole)π* (C=N) of pyrazole ring30.2
LP (3) Clσ* (C-C) of aniline ring2.1

Note: This table is a representative example of NBO analysis results for similar molecular systems.

Computational methods, particularly DFT, are highly effective at predicting vibrational spectra (FT-IR and FT-Raman). globalresearchonline.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. globalresearchonline.net

For 4-chloro-2-(1H-pyrazol-5-yl)aniline, key vibrational modes would include:

N-H stretching of the aniline and pyrazole groups.

C-H stretching of the aromatic rings.

C=C and C-N stretching within the rings.

C-Cl stretching.

Comparing the calculated and experimental spectra allows for a detailed and accurate assignment of the observed vibrational bands. globalresearchonline.netnih.gov This has been successfully demonstrated for related molecules like 4-chloro-2-bromoaniline and 4-chloro-2-(trifluoromethyl)aniline. globalresearchonline.netnih.gov

Molecular Modeling and Dynamics Simulations

As of the current body of scientific literature, specific molecular modeling and dynamics simulation studies exclusively focused on 4-chloro-2-(1H-pyrazol-5-yl)aniline are not available. Computational research in this area has been directed towards analogs and broader classes of pyrazole derivatives.

Molecular Docking for Ligand-Target Interactions

There are no specific molecular docking studies in the available literature that detail the ligand-target interactions of 4-chloro-2-(1H-pyrazol-5-yl)aniline. Research on analogous structures, such as 2-amino-4-chloro-pyrimidine derivatives, has employed molecular docking to investigate potential inhibitory actions, for instance, against the main protease of SARS-CoV-2. nih.gov Such studies provide a framework for how a molecule containing a chloro-substituted aromatic amine might be computationally evaluated, but the specific interaction patterns would be highly dependent on the unique three-dimensional structure and electronic properties of 4-chloro-2-(1H-pyrazol-5-yl)aniline and the target protein .

Structure Activity Relationship Sar Investigations of 4 Chloro 2 1h Pyrazol 5 Yl Aniline Derivatives

Correlating Structural Features with Biological Activities

The biological activity of 4-chloro-2-(1H-pyrazol-5-yl)aniline derivatives is intrinsically linked to their structural characteristics. The core structure, consisting of a chlorinated aniline (B41778) ring linked to a pyrazole (B372694) ring, serves as a versatile scaffold for a variety of biological targets. The pyrazole nucleus itself is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. ptfarm.plresearchgate.netnih.gov

Detailed SAR studies have revealed that even minor structural modifications can lead to substantial changes in biological activity. The introduction of different functional groups at various positions on both the aniline and pyrazoles rings allows for the fine-tuning of the molecule's properties to optimize its interaction with the target protein. nih.govrsc.org

Influence of Substituents on Efficacy and Selectivity

The efficacy and selectivity of 4-chloro-2-(1H-pyrazol-5-yl)aniline derivatives are highly dependent on the nature and position of various substituents.

Studies on related heterocyclic compounds have demonstrated that the position of halogen substituents significantly impacts biological activity. nih.govresearchgate.net For instance, moving a chlorine atom to a different position on an aromatic ring can dramatically alter the compound's inhibitory potency and selectivity against different biological targets. nih.gov In the case of 4-chloro-2-(1H-pyrazol-5-yl)aniline, the specific placement of the chlorine at the 4-position of the aniline ring appears to be optimal for the activity of several known inhibitors.

The substitution pattern on the pyrazole ring plays a pivotal role in defining the biological activity and selectivity of these compounds. The pyrazole ring itself can exist in different tautomeric forms, and the position of substituents can influence which tautomer is favored, thereby affecting its interaction with the target. nih.gov

Substituents at the N1, C3, and C4 positions of the pyrazole ring have been extensively explored. For example, in the development of COX-2 inhibitors, a class of drugs that includes celecoxib (B62257), the nature of the substituent at the N1 position of the pyrazole is crucial for selectivity. wikipedia.org A para-sulfamoylphenyl group at this position was found to be essential for potent and selective COX-2 inhibition. wikipedia.org

Similarly, modifications at other positions of the pyrazole ring can fine-tune the compound's properties. The introduction of small alkyl groups or other functional groups can modulate the steric and electronic properties of the molecule, leading to improved potency and selectivity. researchgate.net The specific substitution pattern required for optimal activity is highly dependent on the topology of the binding site of the target protein.

Beyond halogenation and pyrazole substitution, the introduction of other functional groups and the replacement of the pyrazole with other heterocyclic rings can have a profound impact on the biological activity of 4-chloro-2-(1H-pyrazol-5-yl)aniline analogs.

The incorporation of various functional groups, such as methyl, methoxy, or trifluoromethyl groups, can alter the molecule's lipophilicity, polarity, and ability to form hydrogen bonds, all of which can influence its pharmacokinetic and pharmacodynamic properties. mdpi.com For instance, the addition of a trifluoromethyl group can significantly enhance the potency and selectivity of some enzyme inhibitors. wikipedia.org

Furthermore, replacing the pyrazole ring with other five-membered heterocycles, such as isoxazole (B147169) or thiazole, or with fused heterocyclic systems, can lead to novel compounds with distinct biological profiles. nih.govnih.gov These "scaffold hopping" approaches are a common strategy in drug discovery to explore new chemical space and identify compounds with improved properties. The choice of the heterocyclic variant is guided by the desire to maintain key interactions with the target while altering other properties, such as solubility or metabolic stability. frontiersin.org

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific biological target. For derivatives of 4-chloro-2-(1H-pyrazol-5-yl)aniline, pharmacophore models can be developed based on the structures of known active compounds. nih.gov

These models typically highlight the importance of key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for a kinase inhibitor might include a hydrogen bond acceptor feature corresponding to the pyrazole nitrogen, a hydrophobic feature for the chloroaniline moiety, and another aromatic feature for a substituent on the pyrazole ring.

Once a pharmacophore model is established, it can be used to guide the design of new ligands. nih.gov This involves searching virtual libraries of compounds for molecules that match the pharmacophore or designing novel molecules that incorporate the key pharmacophoric features. This ligand-based drug design approach, often complemented by structure-based methods if the 3D structure of the target is known, accelerates the discovery of new and more potent inhibitors.

In Vitro Biological Activity Spectrum of 4 Chloro 2 1h Pyrazol 5 Yl Aniline and Its Analogs

Antimicrobial Activity

Pyrazole (B372694) derivatives are recognized for their broad-spectrum antimicrobial capabilities, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research has demonstrated that specific structural modifications to the pyrazole ring and its substituents can lead to potent antibacterial and antifungal agents.

Antibacterial Efficacy (Gram-positive and Gram-negative Strains)

Analogs of 4-chloro-2-(1H-pyrazol-5-yl)aniline have shown significant promise as antibacterial agents. Studies have revealed that these compounds can be particularly effective against clinically relevant strains, including those resistant to conventional antibiotics. mdpi.com

For instance, a series of pyrazole derivatives demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. One study highlighted a compound, referred to as compound (3), which was exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, a value lower than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov In the same study, compound (4) was highly active against the Gram-positive bacterium Staphylococcus epidermidis, matching the standard's efficacy with an MIC of 0.25 μg/mL. nih.gov

Further research into aniline (B41778) derivatives of pyrazoles identified them as potent inhibitors of Gram-positive bacteria. mdpi.com A 3-chloro-4-methyl aniline derivative (compound 6) effectively inhibited the growth of Staphylococcus aureus strains with MIC values between 3.12–6.25 µg/mL and was also potent against enterococci. mdpi.com The bis(trifluoromethyl)aniline derivative (compound 8) was identified as the most potent in its series, inhibiting S. aureus growth with MIC values as low as 0.78 µg/mL and effectively inhibiting Enterococcus faecalis and E. faecium at an MIC of 3.12 µg/mL. mdpi.com

Other studies have reported on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, with some compounds showing a broad antibacterial spectrum. mdpi.com For example, a 3,5-pyrazole compound (3a) was more effective than standard controls against Gram-positive strains (MIC = 0.125 µg/mL) and Gram-negative bacteria (MIC = 0.062–0.25 µg/mL). mdpi.com Another bicyclic pyrazoline derivative (compound 9) showed excellent potency against various strains of S. aureus, S. epidermidis, E. faecalis, and E. faecium, with uniform MIC values of 4 μg/mL. mdpi.com

Table 1: Antibacterial Activity of Pyrazole Analogs

CompoundBacterial StrainMIC (μg/mL)Reference CompoundReference MIC (μg/mL)
Compound (3)Escherichia coli (Gram-negative)0.25Ciprofloxacin0.5
Compound (4)Staphylococcus epidermidis (Gram-positive)0.25Ciprofloxacin4
3-chloro-4-methyl aniline derivative (6)Staphylococcus aureus (Gram-positive)3.12-6.25--
bis(trifluoromethyl)aniline derivative (8)Staphylococcus aureus (Gram-positive)0.78--
bis(trifluoromethyl)aniline derivative (8)Enterococcus faecalis (Gram-positive)3.12--
bis(trifluoromethyl)aniline derivative (8)Enterococcus faecium (Gram-positive)3.12--
3,5-pyrazole compound (3a)Gram-positive strains0.125Erythromycin, Amikacin-
3,5-pyrazole compound (3a)Gram-negative strains0.062-0.25Erythromycin, Amikacin-
Bicyclic pyrazoline (9)S. aureus, S. epidermidis, E. faecalis, E. faecium4--

Antifungal Efficacy

The antifungal potential of pyrazole analogs has also been investigated, with several derivatives showing significant activity against pathogenic fungi. For instance, a synthesized pyrazole derivative, compound (2), was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, which was more potent than the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Another derivative, compound (3), demonstrated equipotent activity against Microsporum audouinii when compared to Clotrimazole, both having an MIC of 0.5 μg/mL. nih.gov

A study focusing on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide reported promising antifungal effects against Candida albicans and Candida tropicalis. nih.gov This compound was able to eliminate all colonies of both fungal strains at a concentration of 1000 ppm. The MIC was determined to be 62.5 μg/mL against C. albicans and 125 μg/mL against C. tropicalis. nih.gov Furthermore, some symmetrically disubstituted quinoxalines and a pentacyclic compound (compound 10) exhibited considerable antifungal activity against C. albicans and Aspergillus flavus with an MIC of 16 μg/mL. mdpi.com

Table 2: Antifungal Activity of Pyrazole Analogs

CompoundFungal StrainMIC (μg/mL)Reference CompoundReference MIC (μg/mL)
Compound (2)Aspergillus niger1Clotrimazole2
Compound (3)Microsporum audouinii0.5Clotrimazole0.5
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida albicans62.5--
5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamideCandida tropicalis125--
Pentacyclic compound (10)Candida albicans16--
Pentacyclic compound (10)Aspergillus flavus16--

Anti-inflammatory Properties

Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with the commercial drug Celecoxib (B62257) being a prominent example of a pyrazole-based COX-2 inhibitor. nih.gov Analogs of 4-chloro-2-(1H-pyrazol-5-yl)aniline have been explored for their ability to inhibit key inflammatory mediators.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for the therapeutic action of many anti-inflammatory drugs. nih.gov Studies on novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which can be considered pyrazole analogs, showed that they potentially inhibited both COX-1 and COX-2 enzymes with IC50 values similar to meloxicam. nih.gov

In a study of polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles, several analogs displayed remarkable anti-inflammatory profiles. nih.gov Specifically, compounds 10, 17, and 27 exhibited distinctive COX-2 inhibition with selectivity indices (SI) of 7.83, 6.87, and 7.16, respectively. These values were close to that of the selective COX-2 inhibitor celecoxib (SI 8.68), suggesting their potential as selective anti-inflammatory agents. nih.gov The bipyrazole 10 and the pyranopyrazole 27 were noted as being nearly equiactive to celecoxib. nih.gov

Table 3: COX-2 Inhibition by Pyrazole Analogs

CompoundCOX-2 Selectivity Index (SI)Reference CompoundReference COX-2 SI
Compound 10 (bipyrazole)7.83Celecoxib8.68
Compound 176.87Celecoxib8.68
Compound 27 (pyranopyrazole)7.16Celecoxib8.68

Modulation of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

Beyond COX inhibition, the anti-inflammatory effects of certain compounds can be attributed to the modulation of pro-inflammatory cytokines. While direct studies on 4-chloro-2-(1H-pyrazol-5-yl)aniline's effect on cytokines are limited, research on related structures provides valuable insights. For instance, a series of novel pyrazolobenzothiazines were identified as new-generation anti-inflammatory agents, with two compounds inhibiting TNF-α production with an IC50 of 0.5 µM. beilstein-journals.org Additionally, studies on non-pyrazole compounds have demonstrated that oral administration of certain formulas can normalize the levels of pro-inflammatory cytokines like TNF-α and IL-6 in fat tissue, a mechanism correlated with changes in gut microbiota. nih.govkoreascience.kr This suggests a potential pathway by which pyrazole analogs could exert anti-inflammatory effects.

Anticancer and Antiproliferative Potential

The pyrazole scaffold is a constituent of numerous compounds with demonstrated anticancer activity. nih.govnih.gov Research into pyrazole analogs has revealed their potential to inhibit the proliferation of various cancer cell lines.

One study synthesized a series of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]1,2,4-triazine derivatives and tested their in vitro activity against the MCF-7 (human breast carcinoma) and HCT-116 (human colon carcinoma) cell lines. nih.gov Many of the tested compounds showed moderate to high anticancer activity when compared to the standard drug doxorubicin. nih.gov

Another area of research involves pyrazoline-coumarin hybrids. While in one small study, the non-hybrid coumarin (B35378) compounds were more active, a specific N-phenyl pyrazoline-coumarin hybrid (compound 17) was found to be the most potent among the pyrazoline derivatives against non-small cell lung cancer NCI-H522. nih.gov Furthermore, thiazolyl-pyrazoline compounds have been investigated as EGFR kinase inhibitors. Compound 42 from this series showed high potency against both EGFR and MCF-7 cancer cells, with IC50 values of 0.06 and 0.07 μM, respectively. nih.gov

Table 4: Anticancer Activity of Pyrazole Analogs

Compound/Derivative ClassCancer Cell LineActivity MetricValue (μM)Reference Drug
Pyrazolo[1,5-a]pyrimidinesMCF-7, HCT-116IC50Moderate to High ActivityDoxorubicin
Thiazolyl-pyrazoline (Compound 42)MCF-7IC500.07-
Thiazolyl-pyrazoline (Compound 42)EGFR KinaseIC500.06-

Activity against Specific Cancer Cell Lines

While direct studies on the anticancer activity of 4-chloro-2-(1H-pyrazol-5-yl)aniline are not extensively documented in publicly available research, the broader class of pyrazole and pyrazoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.

Research into pyrazolinyl-indole derivatives revealed that compounds bearing a chlorophenyl group exhibit notable anticancer activity. For instance, the compound 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) showed a broad spectrum of growth inhibition against all nine panels of cancer cell lines tested by the National Cancer Institute (NCI), including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancer cell lines. nih.gov At a 10 µM concentration, HD05 demonstrated a significant 78.76% growth inhibition against leukemia cells, compared to the 9% inhibition by the standard drug imatinib. nih.gov

Furthermore, a series of novel 2-pyrazoline (B94618) derivatives incorporating a 4-aryloxy-7-chloroquinoline moiety were synthesized and evaluated for their antitumor activity. Several of these compounds displayed remarkable activity against 58 different cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.48 to 1.66 µM. These findings suggest that the 2-pyrazoline scaffold linked to a chloro-substituted aromatic system is a promising lead for the development of new anticancer agents.

Another study focused on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share the chloroaniline structural feature with the primary compound of interest. One of the synthesized compounds, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h), demonstrated significant anticancer activity against several cell lines at a concentration of 10 µM, with a percentage growth inhibition (PGI) of 65.12 against SNB-19 (a glioblastoma cell line), 55.61 against NCI-H460 (a non-small cell lung cancer cell line), and 54.68 against SNB-75 (another glioblastoma cell line). nih.gov

These studies collectively suggest that the 4-chloro-2-(1H-pyrazol-5-yl)aniline scaffold possesses features conducive to anticancer activity, particularly the presence of the chloro-substituted aniline and the pyrazole ring, which are common to many bioactive anticancer compounds.

Table 1: Anticancer Activity of Selected Analogs

Compound/Analog Cancer Cell Line(s) Activity Source
1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) Leukemia 78.76% growth inhibition at 10 µM nih.gov
2-Pyrazoline derivatives with 4-aryloxy-7-chloroquinoline Various (58 cell lines) GI50: 0.48 - 1.66 µM

Investigations into Cellular Mechanisms (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The cytotoxic effects of pyrazole derivatives are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).

A study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives demonstrated that a particularly cytotoxic compound from the series caused significant cell cycle arrest in the S-phase in Jurkat cells (a human leukemia cell line) and increased the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis, in both K562 (another human leukemia cell line) and Jurkat cells. nih.gov The induction of apoptosis was confirmed by morphological changes, DNA fragmentation, and an increase in the Bax/Bcl2 ratio, suggesting the involvement of the intrinsic apoptotic pathway. nih.govresearchgate.net

Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govchemmethod.comnih.govtriazine sulfonamides, which contain a pyrazole ring, were found to induce a time- and concentration-dependent increase in the fraction of apoptotic cells in various cancer cell lines. mdpi.com The pro-apoptotic effect was significant, with one of the compounds inducing apoptosis in HeLa cells even at half its IC50 concentration after 24 hours of incubation. mdpi.com

Furthermore, a pyrrolyldihydropyrazino[1,2-a]indoletrione analog, which features a pyrrole (B145914) ring that is structurally related to pyrazole, was shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase and induce apoptosis. mdpi.com This was mediated by the stabilization of microtubules, leading to the formation of abnormal mitotic spindles. mdpi.comnih.gov

These findings suggest that a likely mechanism of action for the anticancer activity of 4-chloro-2-(1H-pyrazol-5-yl)aniline and its analogs involves the disruption of normal cell cycle progression and the activation of apoptotic pathways in cancer cells.

Enzyme and Receptor Inhibition Studies

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes. nih.gov Several pyrazole derivatives have been investigated as potential DPP-IV inhibitors.

A series of pyrazole-incorporated thiosemicarbazones were designed and synthesized, with some compounds exhibiting potent DPP-IV inhibitory activity. mdpi.com Notably, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) was identified as a highly effective DPP-IV inhibitor with an IC50 value of 1.266 ± 0.264 nM, which is more potent than the established DPP-IV inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). mdpi.com Molecular docking studies suggested that the pyrazole scaffold of this compound interacts with key amino acid residues (Arg358 and Tyr666) in the active site of the DPP-IV enzyme. mdpi.com

Another study highlighted that the pyrazole nucleus is a core structure in some FDA-approved DPP-IV inhibitors. chemmethod.com Computational analysis of substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives indicated their potential as DPP-IV inhibitors, suggesting that this class of compounds has favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and binding affinity for the DPP-IV enzyme. chemmethod.com

Table 2: DPP-IV Inhibitory Activity of Selected Pyrazole Analogs

Compound/Analog IC50 (nM) Source
4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) 1.266 ± 0.264 mdpi.com

These findings underscore the potential of the pyrazole scaffold, as present in 4-chloro-2-(1H-pyrazol-5-yl)aniline, for the design of novel and potent DPP-IV inhibitors.

AMPA Receptor Antagonism

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are glutamate-gated ion channels in the central nervous system, and their over-activation can lead to excitotoxicity and neuronal damage. nih.gov Consequently, AMPA receptor antagonists are of interest for the treatment of various neurological disorders.

While there is extensive research on AMPA receptor antagonists, there is currently no specific data available in the scientific literature detailing the activity of 4-chloro-2-(1H-pyrazol-5-yl)aniline or its close analogs as AMPA receptor antagonists. The existing research on AMPA antagonists primarily focuses on other heterocyclic systems, such as quinoxalinediones and imidazo[1,2-a]indeno[1,2-e]pyrazines. nih.govnih.govresearchgate.net

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common genetic cause of Parkinson's disease, making LRRK2 a compelling therapeutic target. nih.gov The inhibition of LRRK2 kinase activity is being explored as a potential disease-modifying strategy. researchgate.net

Several studies have identified pyrazole-based compounds as potent LRRK2 inhibitors. A series of 1H-pyrazole biaryl sulfonamides were developed as potent inhibitors of the G2019S mutant of LRRK2, which is the most common LRRK2 mutation associated with Parkinson's disease. nih.gov These compounds demonstrated good in vitro and in vivo pharmacokinetic properties. nih.gov

Another study reported the discovery of chiral 2,4-diamino-substituted pyrrolo[2,3-d]pyrimidines, which have a structural resemblance to pyrazoles, as potent LRRK2 kinase inhibitors. acs.org Further optimization led to the identification of analogs with potent LRRK2 kinase inhibition and good selectivity. acs.org Additionally, aminopyrazole derivatives have been identified as highly potent and selective LRRK2 inhibitors with good brain penetration. acs.org

A patent application also described a series of 1-pyrazolyl-5,6-disubstituted indazole derivatives as LRRK2 inhibitors for the treatment of Parkinson's disease. nih.gov

Table 3: LRRK2 Inhibitory Activity of Selected Pyrazole Analogs

Compound/Analog Class Target Activity Source
1H-Pyrazole biaryl sulfonamides G2019S-LRRK2 Potent inhibition nih.gov
Chiral 2,4-diamino-substituted pyrrolo[2,3-d]pyrimidines LRRK2 Potent inhibition acs.org
Aminopyrazole derivatives LRRK2 Highly potent and selective inhibition acs.org

The consistent finding of LRRK2 inhibitory activity among various pyrazole-containing scaffolds suggests that 4-chloro-2-(1H-pyrazol-5-yl)aniline could also exhibit activity against this kinase.

P2X(7) Receptor Antagonism

The P2X(7) receptor is an ATP-gated ion channel that plays a crucial role in inflammation and has been implicated in various inflammatory and neurodegenerative diseases. edgccjournal.org Antagonists of the P2X(7) receptor are therefore of significant therapeutic interest.

Research has shown that pyrazole-containing compounds can act as potent P2X(7) receptor antagonists. A series of (1H-pyrazol-4-yl)acetamide derivatives were investigated, leading to the identification of a potent P2X(7) antagonist with enhanced potency and favorable physicochemical and pharmacokinetic properties. nih.govebi.ac.ukuea.ac.uk Another study explored pyrazolodiazepine derivatives and identified compounds with significant P2X(7) receptor antagonist activity. nih.gov

These findings indicate that the pyrazole moiety is a key structural feature for P2X(7) receptor antagonism. The structure of 4-chloro-2-(1H-pyrazol-5-yl)aniline, containing a pyrazole ring, suggests its potential to interact with and possibly antagonize the P2X(7) receptor.

Table 4: P2X(7) Receptor Antagonist Activity of Selected Pyrazole Analogs

Compound/Analog Class Activity Source
(1H-Pyrazol-4-yl)acetamide derivatives Potent P2X(7) antagonists nih.govebi.ac.ukuea.ac.uk

Antiviral Activity

The evaluation of pyrazole derivatives for antiviral efficacy has yielded varied results. A study focused on a series of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives, which are analogs of 4-chloro-2-(1H-pyrazol-5-yl)aniline, was conducted to assess their in vitro antiviral activity. sioc-journal.cn The compounds were tested against a panel of viruses in various cell cultures, including Crandell-Rees Feline Kidney (CRFK), human embryonic lung (HEL), HeLa, and Vero cells. sioc-journal.cn

While the study aimed to identify compounds with specific antiviral action, the results indicated that several of the tested analogs exhibited significant cytotoxicity to the host cells. Specifically, compounds 2f, 2g, 2i, 2m, 3b, 3d, 3g, 3h, and 3m were found to be cytotoxic at a minimum concentration range of 1-10 microg/mL. sioc-journal.cn However, no selective antiviral activity was observed for any of the synthesized derivatives, as their 50% antivirally effective concentration (EC₅₀) was not at least five-fold lower than their minimum cytotoxic concentration. sioc-journal.cn This suggests that the observed effects were likely due to general cellular toxicity rather than a specific antiviral mechanism.

Table 1: In Vitro Cytotoxicity of Pyrazolyl Benzofuran Analogs

CompoundMinimum Cytotoxic Concentration (µg/mL)Host Cell Lines
2f, 2g, 2i, 2m 1-10CRFK, HEL, HeLa, Vero
3b, 3d, 3g, 3h, 3m 1-10CRFK, HEL, HeLa, Vero

Data sourced from a study on 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives. sioc-journal.cn

Antileishmanial Activity

The search for novel antileishmanial agents has led to the investigation of various heterocyclic compounds, including pyrazole derivatives. In one study, a series of azopyrazoles and azopyrimidines were evaluated for their in vitro activity against Leishmania major and Leishmania mexicana. doi.org Among the tested compounds, which are analogs of the core pyrazole structure, compound 14 demonstrated moderate activity with EC₅₀ values of 40.78 µM and 46.85 µM against L. major and L. mexicana, respectively. doi.org Compound 15 was less potent, with EC₅₀ values ranging from 81 to 93 µM against both Leishmania species. doi.org

Another avenue of research explored 4-anilino-2-trichloromethylquinazolines, which share a substituted aniline moiety with the target compound. sioc-journal.cn While these compounds were primarily investigated for their antiplasmodial activity, the most active molecules were also tested for their antileishmanial effects against Leishmania donovani. sioc-journal.cn The results indicated that these specific analogs did not show significant antileishmanial properties, suggesting a degree of selectivity in their biological action. sioc-journal.cn

Table 2: In Vitro Antileishmanial Activity of Pyrazole Analogs

CompoundLeishmania SpeciesEC₅₀ (µM)
14 L. major40.78
14 L. mexicana46.85
15 L. major & L. mexicana81 - 93

Data sourced from a study on azopyrazoles and azopyrimidines. doi.org

Antitubercular Activity

The pyrazole scaffold is a key feature in the design of new antitubercular agents. A series of 2-pyrazolylpyrimidinones, which are analogs of 4-chloro-2-(1H-pyrazol-5-yl)aniline, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb). nih.gov

The structure-activity relationship (SAR) studies revealed that modifications at various positions of the pyrazole and pyrimidinone rings significantly influenced the antitubercular potency. For instance, compound 47 , featuring a 3-pyridyl group at the R1 position and an ethylamino group at the R5 position, exhibited modest activity with a minimum inhibitory concentration (MIC) of 6.25 µM. nih.gov In contrast, compound 45 , with a 2-pyridylamino group at the R5 position, was found to be quite potent, with an MIC of ≤1 µM. nih.gov Interestingly, its analog with a 4-pyridylamino group at the same position, compound 44 , was inactive. nih.gov This highlights the critical role of substituent placement on the biological activity.

Furthermore, the introduction of a 4-morpholino-2-pyridylamino group at the R5 position in compound 46 maintained good activity (MIC = 2 µM) and improved aqueous solubility, but also significantly increased cytotoxicity. nih.gov

Table 3: In Vitro Antitubercular Activity of 2-Pyrazolylpyrimidinone Analogs

CompoundR1 SubstituentR5 SubstituentMIC against M. tuberculosis (µM)
47 3-pyridylEthylamino6.25
45 Not Specified2-pyridylamino≤1
44 Not Specified4-pyridylamino>50
46 Not Specified4-morpholino-2-pyridylamino2

Data sourced from a study on antitubercular 2-pyrazolylpyrimidinones. nih.gov

Insecticidal Activity

Phenylpyrazole derivatives represent a significant class of insecticides. Research into novel analogs has demonstrated potent activity against a range of agricultural pests. In a study focused on the design and synthesis of new phenylpyrazole derivatives, several compounds exhibited high efficacy. sioc-journal.cn

For example, compound 8i , 5-(1-(2-Bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-2-chloro-N-cyclopropylnicotinamide, showed 100% insecticidal activity against Myzus persicae (green peach aphid) at a concentration of 5 mg/L. sioc-journal.cn Furthermore, compounds 8a (2-Chloro-N-cyclopropyl-5-(1-(2,6-dichloro-4-(perfluoropro-pan-2-yl)phenyl)-1H-pyrazol-4-yl)-N-methylbenzamide), 8b (2-chloro-N-cyclopropyl-5-(1-(2,6-dichloro-4-(perfluoropro-pan-2-yl)phenyl)-1H-pyrazol-4-yl)benzamide), and 8i all demonstrated 100% efficacy against Plutella xylostella (diamondback moth) at a concentration of 2.5 mg/L. sioc-journal.cn

Another study on phenylpyrazoles containing an arylimine or carbimidate moiety also reported significant insecticidal activity. doi.org Compounds 9 and 11 showed 100% larvicidal activity against Plutella xylostella at a concentration of 0.05 µg/mL, and compound 9 was also 100% effective against Mythimna separata (oriental armyworm) at 1 µg/mL. doi.org Moreover, compounds 5 , 13 , and 15 exhibited 100% mortality against Culex pipiens pallens (common house mosquito) larvae at a very low concentration of 0.0025 µg/mL. doi.org

Table 4: In Vitro Insecticidal Activity of Phenylpyrazole Analogs

CompoundTarget PestConcentrationActivity
8i Myzus persicae5 mg/L100%
8a, 8b, 8i Plutella xylostella2.5 mg/L100%
9, 11 Plutella xylostella0.05 µg/mL100%
9 Mythimna separata1 µg/mL100%
5, 13, 15 Culex pipiens pallens0.0025 µg/mL100%

Data sourced from studies on new phenylpyrazole derivatives. sioc-journal.cndoi.org

Assessment of ADME-relevant In Vitro Parameters (e.g., Plasma Protein Binding, Microsomal Clearance)

The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) parameters is a critical component of drug discovery, providing insights into the pharmacokinetic profile of a compound. Key parameters evaluated include plasma protein binding and microsomal clearance.

Plasma Protein Binding (PPB): This parameter determines the extent to which a compound binds to proteins in the blood plasma. The unbound fraction of a drug is generally the pharmacologically active portion. High plasma protein binding can affect the distribution and clearance of a compound. Standard in vitro methods to determine PPB include rapid equilibrium dialysis and ultrafiltration. nih.gov

Microsomal Clearance: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). In vitro microsomal stability assays are used to determine the intrinsic clearance of a compound, which is a measure of its metabolic stability. evotec.com This data is crucial for predicting the in vivo hepatic clearance and potential for drug-drug interactions. nih.gov The intrinsic clearance (CLint) is typically reported in units of µL/min/mg of microsomal protein. youtube.com

Advanced Applications and Research Directions for 4 Chloro 2 1h Pyrazol 5 Yl Aniline

Development in Advanced Materials Science

The intrinsic electronic and structural properties of 4-chloro-2-(1H-pyrazol-5-yl)aniline make it a valuable building block in materials science. The presence of the electron-donating aniline (B41778) group and the electron-accepting/chelating pyrazole (B372694) ring, along with the specific substitution pattern, allows for the synthesis of materials with tailored functionalities.

The aniline and pyrazole components of the molecule provide distinct opportunities for its use in polymers and coatings. The aniline group allows it to be a monomer for the synthesis of polyanilines (PANI), a class of conducting polymers. mdpi.comnih.gov Incorporating the 4-chloro-2-(1H-pyrazol-5-yl) moiety into a PANI backbone could yield a functionalized polymer with unique electrochemical, optical, and sensory properties, influenced by the pyrazole and chloro substituents. rsc.orgresearchgate.net Such polymers are promising for applications in chemical sensors and electronic devices. researchgate.net

Furthermore, pyrazole derivatives are recognized for their ability to inhibit corrosion. biointerfaceresearch.com Research on the related compound, 2-(1H-pyrazol-5-yl)aniline, has demonstrated its effectiveness as a green corrosion inhibitor for Aluminium-2014 alloy in acidic environments. researchgate.netresearchgate.net The inhibitor forms a protective film on the metal surface, with its adsorption following the Langmuir isotherm model. researchgate.netresearchgate.net The study revealed that the compound acts as a mixed-type inhibitor, suppressing both anodic and cathodic corrosion reactions. researchgate.net This suggests a strong potential for 4-chloro-2-(1H-pyrazol-5-yl)aniline to be used in advanced anti-corrosion coatings, protecting metals from degradation.

Table 1: Corrosion Inhibition Efficiency of 2-(1H-pyrazol-5-yl)aniline on Al-2014 Alloy Data extracted from a study on the non-chlorinated analogue in 1.0 M HCl solution.

Inhibitor Concentration (ppm)Temperature (°C)Inhibition Efficiency (%)
2002570.3
4002575.8
6002580.2
8002584.1
2003565.4
4003570.8
6003576.3
8003580.5

Organic materials with significant second-order nonlinear optical (NLO) properties are crucial for developing advanced photonic and optoelectronic devices. These properties arise from molecular structures with strong intramolecular charge transfer, typically found in systems with electron donor and acceptor groups connected by a π-conjugated bridge. rsc.orgnih.gov

The structure of 4-chloro-2-(1H-pyrazol-5-yl)aniline, featuring the electron-donating aniline and the potentially electron-accepting pyrazole ring, makes it a candidate for NLO applications. The conjugated π-electron system of pyrazole is known to contribute to promising photoluminescence and electrochemical properties. ias.ac.in While specific NLO studies on 4-chloro-2-(1H-pyrazol-5-yl)aniline are not widely reported, research on other pyrazole and pyrazine-based derivatives demonstrates the viability of this structural motif. rsc.orgias.ac.in For instance, investigations into X-shaped pyrazine (B50134) derivatives have shown how the relative positions of donor and acceptor substituents critically influence the NLO response. rsc.org It is hypothesized that by functionalizing the pyrazole ring within the 4-chloro-2-(1H-pyrazol-5-yl)aniline scaffold, it is possible to create novel chromophores with significant NLO activity.

Pyrazole derivatives are a prominent class of compounds used in the development of fluorescent probes and dyes due to their high synthetic versatility, structural diversity, and favorable electronic properties. nih.gov These probes are instrumental in bioimaging and chemical sensing. The fluorescence properties, including absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yield (ΦF), can be finely tuned by modifying the pyrazole core and its substituents. nih.gov

Derivatives of 4-chloro-2-(1H-pyrazol-5-yl)aniline can be designed to function as fluorescent sensors. For example, related pyrazole nopinone (B1589484) derivatives have been synthesized that emit strong blue fluorescence and can detect metal ions like Cu²⁺ and Fe³⁺ through a fluorescence quenching mechanism. nih.gov Another study showed that a pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivative exhibits photochromism, changing color from colorless to yellow upon exposure to UV light, a property valuable for smart materials. mdpi.com The development of probes based on the 4-chloro-2-(1H-pyrazol-5-yl)aniline framework could lead to new tools for detecting specific analytes with high sensitivity.

Table 2: Photophysical Properties of Selected Fluorescent Pyrazole-Based Probes Illustrative examples from recent literature on related pyrazole derivatives.

Probe TypeAnalyteλabs (nm)λem (nm)Quantum Yield (ΦF)Sensing MechanismReference
Pyrazoline-BODIPY HybridGeneral Cell Staining49951130%Intramolecular Charge Transfer (ICT) nih.gov
N-(4-formylphenyl)pyrazoline DerivativeSulfite (B76179)55864013%Interruption of ICT nih.gov
BispyrazolineCu²⁺4005003% → 0.3%Interrupted ESIPT nih.gov
Pyrazole Nopinone DerivativeCu²⁺N/A~450N/AFluorescence Quenching nih.gov

Utilization in Analytical Chemistry as a Reagent

The ability of the pyrazole ring to coordinate with metal ions makes 4-chloro-2-(1H-pyrazol-5-yl)aniline and its derivatives valuable reagents in analytical chemistry. ias.ac.in They can be employed in the design of chemosensors for the selective detection and quantification of metal ions.

A notable application is the use of fluorescent pyrazole derivatives as analytical reagents for determining the concentration of metal salts. A study on pyrazole nopinone derivatives demonstrated their use in a fluorescence quenching assay to measure the content of copper sulfate (B86663) pentahydrate and anhydrous ferric chloride. nih.gov For the detection of Cu²⁺, a linear relationship was established between the ion concentration and the fluorescence quenching response, allowing for quantitative analysis. nih.gov This highlights the potential of 4-chloro-2-(1H-pyrazol-5-yl)aniline as a foundational structure for creating new analytical reagents for environmental and industrial quality control.

Table 3: Analytical Parameters for Cu²⁺ Detection Using a Pyrazole Nopinone Derivative

ParameterValue
Detection MethodFluorescence Quenching
Linear Range0.5 - 8.0 × 10⁻⁵ mol/L
Regression Equationy = -0.1127x + 2.7148
Correlation Coefficient (R²)0.9703

Potential in Biotechnology: Biosensors and Bioassays

In biotechnology, there is a high demand for molecular tools that can sense and report on biological processes within living systems. The development of biosensors and bioassays is a key area where 4-chloro-2-(1H-pyrazol-5-yl)aniline derivatives show significant promise. Their utility stems from the ability to create fluorescent probes that can detect biologically relevant ions and molecules. nih.gov

Recent reviews have highlighted the synthesis of pyrazole-based fluorescent probes for the in vivo detection of analytes such as Cu²⁺ and sulfite in the mitochondria of cells. nih.gov These probes are designed to exhibit a change in their fluorescence signal—such as enhancement or quenching—upon binding to the target analyte, enabling real-time monitoring within a biological environment. nih.gov Furthermore, pyrazole-containing polymeric structures have been developed as sensors for biologically important molecules like acetate (B1210297) anions. ias.ac.in The adaptability of the 4-chloro-2-(1H-pyrazol-5-yl)aniline scaffold allows for its incorporation into various biosensing platforms, paving the way for novel diagnostic tools and assays to study metabolic processes and disease states. nih.govnih.gov

Conclusion and Future Perspectives in 4 Chloro 2 1h Pyrazol 5 Yl Aniline Research

Summary of Key Findings and Emerging Trends

Research into 4-chloro-2-(1H-pyrazol-5-yl)aniline and its derivatives has revealed a wealth of potential applications, primarily centered around their biological activities. The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in drug discovery, and its combination with a chloro-aniline moiety often enhances its therapeutic potential. tandfonline.comnih.gov

Key findings have demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities, including but not limited to:

Anticancer Properties: A significant trend in the research of pyrazole-aniline derivatives is their evaluation as anticancer agents. nih.gov These compounds have been shown to target various mechanisms in cancer cells, including the inhibition of protein kinases, which are crucial for cell signaling and growth. nih.gov The pyrazole ring is a key feature in several FDA-approved kinase inhibitors. tandfonline.com

Antibacterial and Antifungal Activity: Pyrazole derivatives have shown promise in combating microbial infections. Some aniline-derived pyrazole compounds have been reported as potent antibacterial agents. tandfonline.com

Anti-inflammatory Effects: The pyrazole scaffold is a component of several known anti-inflammatory drugs, and research continues to explore new derivatives for their potential in this area. nih.gov

Emerging trends suggest a growing interest in the development of pyrazole-based compounds as highly specific and potent inhibitors for a range of biological targets. The metabolic stability of the pyrazole nucleus is a significant factor driving its increased use in the development of new drugs. nih.gov

Challenges and Opportunities in Synthetic Organic Chemistry

The synthesis of 4-chloro-2-(1H-pyrazol-5-yl)aniline and its analogs presents both challenges and opportunities for organic chemists.

Challenges:

Regioselectivity: The synthesis of unsymmetrically substituted pyrazoles can be challenging, as the reaction of 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of isomers.

Functional Group Tolerance: The development of synthetic routes that are tolerant of a wide range of functional groups is crucial for creating diverse libraries of derivatives for biological screening.

Green Chemistry: There is a growing need for more environmentally friendly and efficient synthetic methods that reduce the use of hazardous reagents and solvents.

Opportunities:

Novel Catalytic Systems: The development of new catalysts, including transition-metal and organocatalysts, offers the potential for more efficient and selective syntheses.

Multicomponent Reactions: One-pot multicomponent reactions are an attractive strategy for the rapid and efficient synthesis of complex molecules from simple starting materials.

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of pyrazole derivatives.

Prospects for Integrated Computational and Experimental Approaches

The integration of computational and experimental methods is becoming increasingly important in the study of 4-chloro-2-(1H-pyrazol-5-yl)aniline and its derivatives.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding mode of a ligand to a biological target, such as an enzyme or receptor. This information can be used to design more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to correlate the chemical structure of a series of compounds with their biological activity, helping to identify key structural features for activity.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of molecules, which can be related to their reactivity and biological activity.

Integrated Approaches:

The combination of these computational methods with experimental validation through synthesis and biological testing creates a powerful workflow for drug discovery and development. For instance, computational studies can guide the selection of which derivatives to synthesize, saving time and resources.

Identification of Underexplored Biological Targets and Therapeutic Areas

While much of the research on pyrazole-aniline derivatives has focused on cancer and infectious diseases, there are numerous other potential therapeutic areas that remain relatively underexplored.

Potential Underexplored Targets:

Neurodegenerative Diseases: Some pyrazole derivatives have been investigated for their potential in treating neurodegenerative disorders. nih.gov

Metabolic Diseases: The pyrazole scaffold is present in compounds with antidiabetic properties, suggesting potential for new treatments for metabolic disorders.

Cardiovascular Diseases: Certain pyrazole-containing compounds have been developed for cardiovascular conditions like pulmonary hypertension. tandfonline.com

The diverse biological activities of the pyrazole scaffold suggest that derivatives of 4-chloro-2-(1H-pyrazol-5-yl)aniline could be effective against a wide range of other diseases.

Future Directions in Structure-Guided Design and Optimization

The future of research into 4-chloro-2-(1H-pyrazol-5-yl)aniline will heavily rely on structure-guided design and optimization to create new molecules with improved properties.

Key Future Directions:

Scaffold Hopping: Replacing the pyrazole or aniline (B41778) core with other heterocyclic systems to explore new chemical space and identify novel biological activities.

Fragment-Based Drug Discovery: Using small molecular fragments to build up new lead compounds that bind to a specific biological target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the pharmacokinetic or pharmacodynamic properties of a compound. nih.gov

Development of Covalent Inhibitors: Designing molecules that form a covalent bond with their biological target, which can lead to increased potency and duration of action.

By leveraging these advanced drug design strategies, researchers can continue to unlock the full therapeutic potential of the 4-chloro-2-(1H-pyrazol-5-yl)aniline scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-2-(1H-pyrazol-5-yl)aniline?

  • Methodological Answer : Two primary approaches are documented:

  • Chlorination using HCl-H₂O₂ : A coordinating activation strategy employs hydrochloric acid-hydrogen peroxide for regioselective chlorination, with cupric chloride (CuCl₂) as a catalyst. This method yields moderate to good efficiency and allows recovery of directing groups .
  • Phosphoryl chloride-mediated synthesis : Reacting pyrimidinone derivatives with POCl₃ at elevated temperatures (e.g., 100°C) followed by ice-water quenching and dichloromethane extraction. Crude products are purified via HPLC .

Q. Which spectroscopic methods are most effective for characterizing 4-chloro-2-(1H-pyrazol-5-yl)aniline?

  • Methodological Answer :

  • FT-IR and Raman spectroscopy : Used to analyze vibrational modes of the chloro, pyrazole, and aniline functional groups. Peak assignments should be cross-validated with computational models .
  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substitution patterns. Deuterated DMSO or CDCl₃ are preferred solvents due to the compound’s moderate solubility .
  • LCMS/HPLC : Provides molecular ion confirmation (e.g., m/z 245 [M+H]⁺) and purity assessment under standardized conditions (e.g., SQD-FA05) .

Q. What purification strategies are recommended for isolating 4-chloro-2-(1H-pyrazol-5-yl)aniline from reaction mixtures?

  • Methodological Answer :

  • HPLC : Effective for separating isomers and byproducts using reverse-phase C18 columns and acetonitrile/water gradients .
  • Recrystallization : Methanol or ethanol-based recrystallization improves purity, particularly for derivatives with low solubility in polar solvents .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when characterizing derivatives?

  • Methodological Answer :

  • Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to resolve ambiguities in substituent positioning. For example, DFT-based vibrational analysis can reconcile conflicting FT-IR/Raman assignments .
  • Crystallographic refinement : Use SHELX programs (e.g., SHELXL) for high-resolution structural determination, especially when dealing with twinned crystals or low-quality diffraction data .

Q. What strategies can optimize the yield of 4-chloro-2-(1H-pyrazol-5-yl)aniline in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst screening : Test palladium complexes (e.g., Pd(OAc)₂ with XPhos ligands) to enhance coupling efficiency between pyrazole and chloroaniline precursors .
  • Solvent optimization : Use DMF or toluene at 80–100°C to balance reaction rate and side-product formation. Additives like K₂CO₃ improve base-mediated deprotonation .

Q. How can DFT predict the reactivity of 4-chloro-2-(1H-pyrazol-5-yl)aniline in nucleophilic substitution reactions?

  • Methodological Answer :

  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the chloro group’s LUMO energy correlates with susceptibility to substitution .
  • Transition state modeling : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian09 to predict regioselectivity and activation barriers .

Q. What are the critical considerations for ensuring compound stability during long-term storage?

  • Methodological Answer :

  • Storage conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light or moisture .
  • Stability monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., hydrolyzed pyrazole rings) .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. Compare results with structurally related compounds (e.g., 4-chloro-2-(trifluoromethyl)aniline) to identify structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.